molecular formula C13H16O B14399922 5,6,7-Trimethyl-2,3-dihydro-1H-indene-4-carbaldehyde CAS No. 88632-94-4

5,6,7-Trimethyl-2,3-dihydro-1H-indene-4-carbaldehyde

Cat. No.: B14399922
CAS No.: 88632-94-4
M. Wt: 188.26 g/mol
InChI Key: DWALVTAGNMLRAM-UHFFFAOYSA-N
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Description

5,6,7-Trimethyl-2,3-dihydro-1H-indene-4-carbaldehyde is an organic compound with the molecular formula C12H16O It is a derivative of indene, a bicyclic hydrocarbon, and features three methyl groups and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-Trimethyl-2,3-dihydro-1H-indene-4-carbaldehyde typically involves the alkylation of indene derivatives followed by formylation. One common method includes the Friedel-Crafts alkylation of indene with methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by a Vilsmeier-Haack reaction to introduce the aldehyde group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5,6,7-Trimethyl-2,3-dihydro-1H-indene-4-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the indene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: 5,6,7-Trimethyl-2,3-dihydro-1H-indene-4-carboxylic acid.

    Reduction: 5,6,7-Trimethyl-2,3-dihydro-1H-indene-4-methanol.

    Substitution: Various halogenated derivatives depending on the halogen used.

Scientific Research Applications

5,6,7-Trimethyl-2,3-dihydro-1H-indene-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6,7-Trimethyl-2,3-dihydro-1H-indene-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The indene ring structure may also interact with hydrophobic pockets in biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    1,4,7-Trimethyl-2,3-dihydro-1H-indene: Similar structure but lacks the aldehyde group.

    4,7-Dimethyl-2,3-dihydro-1H-indene: Similar structure with fewer methyl groups.

    2,3-Dihydro-1H-indene-5-carbaldehyde: Similar structure with different positioning of the aldehyde group.

Uniqueness

5,6,7-Trimethyl-2,3-dihydro-1H-indene-4-carbaldehyde is unique due to the specific positioning of its methyl groups and aldehyde functional group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthetic applications and research studies.

Properties

CAS No.

88632-94-4

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

5,6,7-trimethyl-2,3-dihydro-1H-indene-4-carbaldehyde

InChI

InChI=1S/C13H16O/c1-8-9(2)11-5-4-6-12(11)13(7-14)10(8)3/h7H,4-6H2,1-3H3

InChI Key

DWALVTAGNMLRAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(CCC2)C(=C1C)C=O)C

Origin of Product

United States

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